Isopentyl hexanoate

Description

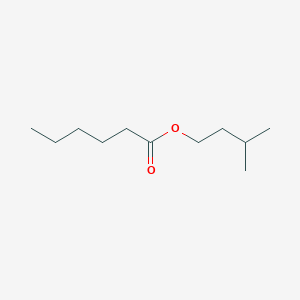

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-5-6-7-11(12)13-9-8-10(2)3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSZRAWFCDHCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062245 | |

| Record name | Hexanoic acid, 3-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid with a fruity odour | |

| Record name | Isoamyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/295/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

225.00 to 226.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylbutyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol and fixed oils, insoluble in glycerol, propylene glycol and water, 1ml in 3ml 80% ethanol (in ethanol) | |

| Record name | Isoamyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/295/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.858 - 0.863 | |

| Record name | Isoamyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/295/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2198-61-0 | |

| Record name | Isoamyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2198-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 3-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL HEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694171CHWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylbutyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical and Physical Properties

Isopentyl hexanoate (B1226103) is a clear, colorless liquid at room temperature, possessing a distinct fruity odor. Its molecular formula is C11H22O2, with a molecular weight of approximately 186.29 g/mol hmdb.canih.govymdb.cachemimpex.comnih.gov. Key physical properties relevant to its handling and application include:

| Property | Value | Source(s) |

| Appearance | Colorless liquid | solubilityofthings.comnih.govchemimpex.comnih.gov |

| Odor | Fruity, Banana, Apple, Pineapple, Green, Sweet | solubilityofthings.comymdb.cachemicalbook.comthegoodscentscompany.com |

| Molecular Formula | C11H22O2 | nih.govymdb.cachemimpex.comnih.gov |

| Molecular Weight | 186.29 g/mol | nih.govymdb.cachemimpex.comnih.gov |

| Boiling Point | 221-223 °C / 225-226 °C | nih.govchemimpex.comnih.gov |

| Density | 0.86 g/mL (at 25 °C) | chemimpex.comnih.govchemicalbook.com |

| Refractive Index | n20/D 1.418 - 1.422 / 1.42 | chemimpex.comnih.govchemicalbook.com |

| Water Solubility | Insoluble | solubilityofthings.comhmdb.caymdb.cachemicalbook.com |

| Organic Solvent Solubility | Soluble in ethanol, methanol, ether, essential oils, perfume materials | solubilityofthings.comchemicalbook.com |

| LogP | 4.23 (predicted) | chemicalbook.com |

Synthesis Methodologies for Isopentyl Hexanoate

Chemical Synthesis Approaches

Classical Esterification Reactions Utilizing Alcohols and Carboxylic Acids

The Fischer esterification is a well-established method for synthesizing esters, including isopentyl hexanoate (B1226103). This reaction involves the direct esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. For isopentyl hexanoate, this typically entails reacting isopentyl alcohol (isoamyl alcohol) with hexanoic acid (caproic acid), often with a strong acid such as sulfuric acid as the catalyst.

The reaction is an equilibrium process, and to drive it towards product formation, an excess of one reactant, usually the less expensive one (hexanoic acid in this case), is employed. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, proton transfer, and elimination of water. This thermodynamically controlled process yields the most stable ester product. While effective, classical esterification often requires harsh conditions and can lead to unwanted byproducts or require extensive purification steps.

Biocatalytic and Enzymatic Synthesis

Biocatalysis offers a greener and often more selective alternative for ester synthesis, utilizing enzymes to catalyze the reaction under milder conditions.

Selection and Characterization of Enzymes for this compound Production (e.g., Rhodococcus Cutinase)

Enzymes, particularly lipases and esterases, are well-suited for catalyzing esterification reactions. Research has identified Rhodococcus cutinase (Rcut) as a promising biocatalyst for the synthesis of isoamyl fatty acid esters (IAFEs), including isoamyl hexanoate jmb.or.krnih.govnih.govresearchgate.netresearchgate.net. This enzyme, derived from Rhodococcus bacteria, has demonstrated the ability to synthesize various IAFEs from isoamyl alcohol and different fatty acids.

Studies have characterized Rcut, noting its active site comprises a catalytic triad (B1167595) of Ser¹¹⁴-His¹⁹⁴-Asp¹⁸¹ jmb.or.krnih.govnih.gov. Molecular docking studies suggest that butyric acid has a favorable binding energy and proximity to the active site serine (Ser¹¹⁴) compared to other fatty acids, indicating a higher efficiency for isoamyl butyrate (B1204436) synthesis by Rcut jmb.or.krnih.govnih.gov. While Rcut shows high efficiency for isoamyl butyrate, it is also capable of synthesizing isoamyl hexanoate, isoamyl acetate (B1210297), isoamyl octanoate (B1194180), and isoamyl decanoate (B1226879) jmb.or.krnih.govnih.gov. The enzyme's ability to perform esterification reactions has been confirmed in non-aqueous systems, with research indicating good operational stability and reusability jmb.or.krnih.govnih.govresearchgate.net.

Immobilization Techniques for Enhancing Biocatalyst Performance (e.g., Methacrylate (B99206) Divinylbenzene (B73037) Beads)

To improve enzyme stability, reusability, and facilitate separation from the reaction mixture, immobilization is a crucial technique. Rhodococcus cutinase (Rcut) has been successfully immobilized onto methacrylate divinylbenzene (MA-DVB) beads jmb.or.krnih.govnih.govresearchgate.netresearchgate.netjmb.or.kr. This support matrix offers a robust platform for the enzyme, enhancing its thermal stability and allowing for its effective use in non-aqueous reaction media jmb.or.kr. Immobilization via adsorption and cross-linking with glutaraldehyde (B144438) on MA-DVB resin has shown high immobilization efficiency, retaining significant enzyme activity jmb.or.kr.

Optimization of Biocatalytic Reaction Parameters (e.g., Substrate Concentration, Temperature, Reaction Time)

Optimizing reaction parameters is critical for maximizing the yield and efficiency of biocatalytic synthesis. For isoamyl hexanoate production using immobilized Rhodococcus cutinase, studies have explored various conditions. Research indicates that up to 250 mM of isoamyl butyrate can be synthesized by adjusting substrate concentration, reaction temperature, and reaction time jmb.or.krnih.govnih.gov. While specific optimal values for isoamyl hexanoate synthesis by Rcut are detailed for isoamyl butyrate, general principles of optimization apply.

For instance, studies on similar ester syntheses using lipases suggest that enzyme concentration, substrate molar ratio, temperature, and reaction time are key factors. An increase in enzyme concentration generally leads to higher ester concentrations scielo.brredalyc.org. Optimal temperatures are typically in the range of 30-50°C, as higher temperatures can lead to enzyme deactivation scielo.brresearchgate.net. Reaction times can vary, with significant yields often achieved within several hours, and the use of molecular sieves can help remove water, shifting the equilibrium towards ester formation jmb.or.krnih.govscielo.brredalyc.org.

A study focusing on isoamyl butyrate synthesis using immobilized Rhodococcus cutinase found that the enzyme maintained its activity for at least six reuses, highlighting the effectiveness of immobilization and optimized conditions jmb.or.krnih.govnih.gov.

Substrate Specificity and Kinetic Studies of Enzymes in this compound Synthesis

Understanding enzyme substrate specificity and kinetics is vital for selecting the most effective biocatalyst and optimizing reaction conditions. Studies on Rhodococcus cutinase (Rcut) have indicated that while it synthesizes various isoamyl fatty acid esters, it shows the highest efficiency for isoamyl butyrate jmb.or.krnih.govnih.govresearchgate.netresearchgate.net. Molecular docking studies revealed that butyric acid exhibits a more favorable binding interaction with the active site of Rcut compared to longer-chain fatty acids like hexanoic acid jmb.or.krnih.govnih.gov. This suggests that while Rcut can catalyze the formation of isoamyl hexanoate, its kinetic parameters (e.g., Km, Vmax) might be more favorable for shorter-chain fatty acids.

Kinetic studies of lipases in ester synthesis often employ models like the Ping Pong Bi-Bi mechanism, which can describe the interaction of two substrates (alcohol and acid) with the enzyme biointerfaceresearch.com. Such studies help determine substrate affinity (Km) and maximum reaction rates (Vmax), providing insights into how enzymes interact with different substrates. For example, a study on lipase-catalyzed synthesis of ethyl hexanoate found specific kinetic parameters, including Km values for hexanoic acid and ethanol, and inhibition constants (Ki) researchgate.net. While direct kinetic data for isoamyl hexanoate synthesis by Rcut is not extensively detailed in the provided snippets, the information on its preference for butyric acid suggests that hexanoic acid may bind less effectively to its active site.

Table of Compound Names:

| Common Name | IUPAC Name | Abbreviation |

| Isopentyl alcohol | 3-methylbutan-1-ol | IAOH |

| Hexanoic acid | Hexanoic acid | HA |

| Isoamyl hexanoate | 3-methylbutyl hexanoate | IAH |

| Isoamyl acetate | 3-methylbutyl acetate | IAA |

| Isoamyl butyrate | 3-methylbutyl butyrate | IAB |

| Isoamyl octanoate | 3-methylbutyl octanoate | IAO |

| Isoamyl decanoate | 3-methylbutyl decanoate | IAD |

| Butyric acid | Butyric acid | BA |

| Acetic acid | Acetic acid | AA |

| Octanoic acid | Octanoic acid | OA |

| Decanoic acid | Decanoic acid | DA |

Headspace Solid-Phase Microextraction (HS-SPME) Optimization for Volatile Profiling.

Quantitative Structure-Property Relationship (QSPR) Modeling for Retention Indices

Quantitative Structure-Property Relationship (QSPR) modeling offers a powerful computational approach to predict physicochemical properties, including chromatographic retention indices (RI), directly from molecular structure. This methodology is particularly valuable for analyzing complex mixtures, such as those found in flavors and fragrances, where experimental determination of RI for every compound can be time-consuming and resource-intensive. QSPR models establish mathematical relationships between molecular descriptors, which encode structural and electronic information, and observed experimental properties like retention indices.

Methodology in QSPR for Retention Indices

The development of robust QSPR models for retention indices typically involves several key steps:

Dataset Curation: A dataset of compounds with experimentally determined retention indices on specific chromatographic stationary phases is essential. This data must be accurate and reliable unlp.edu.arconicet.gov.armdpi.comconicet.gov.ar.

Molecular Descriptor Calculation: A wide array of molecular descriptors is computed from the chemical structures. These can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices, path counts), geometrical descriptors, electronic descriptors, and more specialized indices like electrotopological or hybrid optimal descriptors unlp.edu.arconicet.gov.armdpi.comconicet.gov.arnih.govresearchgate.netresearchgate.netrsc.org. For gas chromatography (GC) retention, conformation-independent descriptors are often found to be highly relevant, as they capture intrinsic molecular properties unaffected by conformational flexibility unlp.edu.arconicet.gov.arresearchgate.net. Software such as Dragon is commonly used for descriptor generation unlp.edu.arconicet.gov.arconicet.gov.arnih.gov.

Descriptor Selection: To build parsimonious and predictive models, a subset of the most relevant descriptors is selected. Techniques like the Replacement Method (RM) unlp.edu.arconicet.gov.arconicet.gov.arresearchgate.net, stepwise regression, genetic algorithms, or Monte Carlo optimization are employed to identify descriptors that best correlate with the retention indices while minimizing redundancy mdpi.comresearchgate.netrsc.org.

Model Development: Various chemometric techniques are used to build the predictive models. Common methods include Artificial Neural Networks (ANNs) nih.gov and Multiple Linear Regression (MLR) unlp.edu.arconicet.gov.arconicet.gov.arresearchgate.netresearchgate.netnih.gov.

Model Validation: Rigorous validation is crucial to ensure the model's predictive power and reliability. This typically involves splitting the dataset into training, validation, and test sets. Techniques such as leave-one-out (LOO) or leave-many-out cross-validation, Y-randomization, and validation against an external test set are standard practices unlp.edu.arconicet.gov.armdpi.comconicet.gov.arrsc.orgnih.gov. Performance metrics like the coefficient of determination (R²), root-mean-square error (RMSE), and correlation coefficient (CCC) are used to evaluate model quality mdpi.comresearchgate.netrsc.orgnih.gov.

Research Findings and Application to this compound

Studies have successfully applied QSPR to predict retention indices for various classes of compounds, including esters and flavor/fragrance molecules, which are structurally related to this compound. For instance, research has focused on developing conformation-independent QSPR models for the retention indices of fragrances on different stationary phases unlp.edu.ar. These models often utilize a limited number of descriptors, typically between three and four, selected via methods like RM unlp.edu.arconicet.gov.arconicet.gov.arresearchgate.net.

Performance metrics reported in such studies are generally high, with R² values often exceeding 0.95, indicating strong predictive capabilities mdpi.comresearchgate.netrsc.orgnih.gov. For example, models developed using ANNs have achieved average percentage deviations between predicted and experimental retention indices as low as 2.5% on non-polar columns nih.gov. Other studies have reported R² values around 0.99 for specific descriptor-based linear models researchgate.net.

This compound, also known as isoamyl hexanoate or 3-methylbutyl hexanoate, is a compound found in various natural products and used as a flavoring agent nih.govchemeo.com. Experimental Kovats retention indices for this compound on standard non-polar GC columns typically fall within the range of 1227-1243 nih.gov. On a DB-5 column, a retention index of 1291 has been reported brazilianjournals.com.br.

One study specifically developed QSPR models for fragrances, including this compound, using conformation-independent descriptors and the replacement method. This research provided specific descriptor values and model parameters associated with this compound, demonstrating the direct application of QSPR in predicting its retention behavior.

Data Table: QSPR Model Parameters for Selected Fragrance Compounds

Applications and Research Significance

The primary applications of isopentyl hexanoate (B1226103) lie within the flavor and fragrance industries solubilityofthings.comchemimpex.comperflavory.com. Its potent fruity aroma makes it a valuable ingredient for:

Food Flavoring: Enhancing the taste and aroma of confections, beverages, baked goods, candies, and ice cream solubilityofthings.comchemicalbook.comchemimpex.com.

Fragrance Compounds: Contributing sweet, fruity notes to perfumes, cosmetics, and personal care products solubilityofthings.comchemimpex.comthegoodscentscompany.comchemimpex.com.

Beyond sensory applications, isopentyl hexanoate also finds utility as a chemical intermediate , solvent, or plasticizer in industrial settings chemimpex.comchemimpex.com. In academic research, it serves as a model compound for studying esterification kinetics, flavor release mechanisms, and the metabolic pathways of volatile compounds in microorganisms ymdb.cachemimpex.com. Current research trends are heavily focused on developing sustainable and efficient synthesis routes, exploring novel biocatalysts, and understanding its role in fermentation processes for alcoholic beverages and other fermented products mdpi.comredalyc.orgjmb.or.krresearchgate.netresearchgate.netresearchgate.netresearchgate.netmdpi.comnih.gov.

Compound List

Biosynthesis and Metabolic Pathways of Isopentyl Hexanoate

The formation of this compound is a result of specific metabolic pathways that bring together an alcohol and an acyl-coenzyme A (acyl-CoA) molecule. These pathways are active in diverse organisms, including yeasts and plants.

Endogenous Production in Microorganisms (e.g., Saccharomyces cerevisiae)

The yeast Saccharomyces cerevisiae is a well-known producer of this compound, particularly during alcoholic fermentation processes such as in the production of beer, wine, and sake. nih.govnih.gov This production is a key contributor to the desirable fruity aromas in these beverages. nih.gov The synthesis of this compound in yeast is an intracellular process catalyzed by enzymes that facilitate the esterification of isopentyl alcohol with hexanoyl-CoA. nih.govasm.orgnih.gov The formation of this ester is influenced by various factors during fermentation, including the specific yeast strain, fermentation conditions, and the availability of precursor molecules. asm.org

Presence and Formation in Higher Organisms (e.g., Plants, Fruits)

This compound is a component of the volatile organic compounds (VOCs) that constitute the characteristic aroma of many fruits. mdpi.comcdnsciencepub.com It has been identified in a variety of fruits, including apples, strawberries, and pequi (Caryocar brasiliense). mdpi.comcdnsciencepub.comredalyc.org The concentration of this compound can vary between different cultivars of the same fruit and is influenced by the fruit's ripeness. cdnsciencepub.com For instance, in some strawberry cultivars, the levels of this compound were found to be higher in control fruits compared to those treated with hexanal, suggesting that its production is linked to the ripening process. cdnsciencepub.com Similarly, in 'Fuji Kiku' apples, the concentration of this compound was observed to change during cold storage and shelf life. mdpi.com

Enzymatic Mechanisms and Precursor Substrate Utilization in Biosynthesis (e.g., Esterification of Hexanoic Acid and Isopentanol, Role of Alcohol Acetyltransferases)

The biosynthesis of this compound occurs through the enzymatic esterification of isopentyl alcohol (also known as isoamyl alcohol) and hexanoyl-CoA, a derivative of hexanoic acid. asm.orgnih.govhmdb.ca This reaction is primarily catalyzed by a class of enzymes known as alcohol acetyltransferases (AATs) or alcohol acyltransferases. researchgate.nettandfonline.com In Saccharomyces cerevisiae, several AATs, encoded by genes such as ATF1 and ATF2, are responsible for the synthesis of acetate esters, and are also implicated in the formation of other esters like this compound. researchgate.netoup.com These enzymes facilitate the transfer of an acyl group from an acyl-CoA molecule to an alcohol. researchgate.net The availability of the precursors, isopentyl alcohol and hexanoyl-CoA, is a critical factor determining the rate of this compound production. asm.org

Interrelationship with Amino Acid Metabolism and Fatty Acid Metabolism Pathways

The biosynthesis of this compound is intricately linked to both amino acid and fatty acid metabolism. The alcohol precursor, isopentyl alcohol, is a higher alcohol derived from the catabolism of the branched-chain amino acid L-leucine via the Ehrlich pathway. mdpi.commdpi.com This pathway involves the transamination of leucine (B10760876) to α-ketoisocaproate, followed by decarboxylation to isovaleraldehyde (B47997) and subsequent reduction to isopentyl alcohol. biorxiv.org

The acyl precursor, hexanoyl-CoA, is a product of fatty acid metabolism. nih.gov In yeast, medium-chain fatty acids like hexanoic acid are synthesized by the fatty acid synthase (FAS) complex. asm.org Under certain conditions, these medium-chain fatty acyl-CoAs can be released from the FAS complex and become available for ester synthesis. nih.gov Therefore, the production of this compound represents a metabolic intersection where pathways for amino acid and fatty acid breakdown and synthesis converge.

Biological Roles of this compound as a Metabolite

As a metabolite, this compound plays a significant role as a flavor and fragrance compound in various natural and fermented products. nih.gov In fruits, it contributes to the complex aroma profile that is crucial for attracting seed dispersers. frontiersin.org In fermented beverages produced by Saccharomyces cerevisiae, this compound is a key aroma-active compound, imparting fruity notes that are often described as apple- or pineapple-like, enhancing the sensory quality of the final product. nih.govoup.com The production of this ester by yeast can be seen as a metabolic strategy to detoxify the cell of excess fusel alcohols and medium-chain fatty acids that can accumulate during fermentation. researchgate.net

Table 1: Occurrence of this compound in Various Fruits

| Fruit | Cultivar(s) | Finding | Reference(s) |

| Apple | 'Fuji Kiku' | Concentration of this compound varies during cold storage and shelf life. | mdpi.com |

| Strawberry | 'Jewel', 'Mira' | Detected as a volatile component; levels can be influenced by pre-harvest treatments. | cdnsciencepub.com |

| Pequi | Not specified | Identified as one of the volatile compounds in the fruit. | redalyc.org |

Table 2: Key Enzymes and Precursors in this compound Biosynthesis

| Component | Role | Metabolic Pathway | Reference(s) |

| Isopentyl Alcohol | Alcohol precursor | Amino Acid (Leucine) Catabolism | mdpi.combiorxiv.org |

| Hexanoyl-CoA | Acyl precursor | Fatty Acid Metabolism | nih.govasm.org |

| Alcohol Acetyltransferases (AATs) | Catalyzing enzyme | Ester Synthesis | researchgate.netoup.com |

Toxicological and Environmental Considerations in Academic Research

Toxicological Profile of Isopentyl Hexanoate (B1226103) from a Research Perspective

Research into the toxicological profile of isopentyl hexanoate from a scientific standpoint examines its chemical structure, metabolic pathways, and potential for genotoxicity. These investigations aim to classify the compound and understand its interactions within biological systems at a fundamental level.

Safety Evaluations and Structural Classifications

This compound is classified as a fatty acid ester, formed through the esterification of hexanoic acid with isoamyl alcohol (3-methylbutan-1-ol) nih.gov. Its chemical structure dictates its physical and chemical properties, which are crucial for understanding its behavior in research settings and potential interactions.

Table 6.1.1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O₂ | nih.gov |

| Molecular Weight | 186.29 g/mol | nih.gov |

| CAS Number | 2198-61-0 | chemeo.com |

| Appearance | Colorless liquid | chemimpex.comsolubilityofthings.com |

| Odor | Fruity | chemimpex.comsolubilityofthings.com |

| Water Solubility | Insoluble | solubilityofthings.com |

| Solubility in Organic Solvents | Soluble (e.g., ethanol, methanol, ether) | solubilityofthings.com |

| Boiling Point | 221-223 °C | chemimpex.com |

Academically, this compound is utilized as a model compound for investigating esterification reactions and studying flavor release mechanisms chemimpex.com. Its classification as a fatty acid ester places it within a broad category of compounds whose metabolic and environmental fates are often predictable based on general chemical principles.

Studies on Metabolic Detoxification Pathways

The metabolic fate of this compound in biological systems is primarily understood through its hydrolysis, a common detoxification pathway for esters oecd.org. Research indicates that esters are typically hydrolyzed into their constituent alcohol and carboxylic acid components oecd.orghpa.gov.tw. Specifically, this compound is known to hydrolyze into isoamyl alcohol and hexanoic acid hpa.gov.tw.

Studies investigating ester hydrolysis rates have provided insights into the speed of these reactions. For instance, research using rat liver homogenate and small intestinal mucosa preparation found half-lives for isoamyl hexanoate to be approximately 66 minutes and 38 minutes, respectively europa.eu. These findings suggest a moderate rate of hydrolysis compared to some other esters. Furthermore, academic research has noted that the rate of hydrolysis for branched-chain esters, such as this compound, is generally slower than that of straight-chain esters of similar molecular weight oecd.org.

Table 6.1.2: Metabolic Hydrolysis Information for this compound

| Substrate | Hydrolysis Medium | Half-life (min) | Notes | Source |

| This compound | Rat liver homogenate | 66 | Moderate hydrolysis rate | europa.eu |

| This compound | Rat small intestinal mucosa | 38 | Moderate hydrolysis rate | europa.eu |

| General Ester Trend | N/A (Branched-chain vs. Straight-chain) | N/A | Branched-chain esters hydrolyze slower than straight-chain esters. | oecd.org |

Environmental Fate and Impact Studies of this compound

Academic investigations into the environmental fate of this compound focus on its degradation pathways, persistence in various environmental compartments, and strategies to mitigate its release.

Research on Biodegradation Pathways and Environmental Persistence

Research into the biodegradation of esters, including compounds like this compound, generally indicates that they are susceptible to microbial breakdown oup.comnih.gov. The primary step in the environmental degradation of esters is typically hydrolysis, leading to the formation of the corresponding alcohol and carboxylic acid oecd.orghpa.gov.tw. In the case of this compound, this results in isoamyl alcohol and hexanoic acid, both of which are generally considered biodegradable hpa.gov.tw.

While specific academic studies detailing the precise biodegradation pathways and environmental persistence of this compound are limited in the reviewed literature, its hydrolysis products are known to be metabolized by microorganisms. The environmental persistence of this compound would therefore be influenced by the rates of both its hydrolysis and the subsequent biodegradation of isoamyl alcohol and hexanoic acid in soil and water. Safety data sheets indicate a lack of specific data regarding its persistence and degradability aurochemicals.com.

Table 6.2.1: Biodegradation and Persistence Information for this compound

| Parameter | Finding | Notes | Source |

| Biodegradability | Generally biodegradable (as an ester) | Hydrolyzes to isoamyl alcohol and hexanoic acid, which are biodegradable. | oecd.orghpa.gov.tw |

| Specific Biodegradation Pathways | Not detailed in research for this compound | Expected to follow general ester hydrolysis and subsequent degradation of alcohol and acid. | oecd.orghpa.gov.tw |

| Environmental Persistence | No specific data found in academic research; SDS indicates "No data available" | Expected to be moderate, dependent on hydrolysis and microbial activity in the environment. | aurochemicals.com |

Academic Investigations into Strategies for Mitigating Environmental Discharge

Academic research into strategies for mitigating the environmental discharge of chemicals like this compound primarily falls under the broader fields of environmental pollution control and spill response. While direct studies focusing on specific mitigation techniques for this compound are not prominent in the reviewed literature, general principles and approaches are well-established.

These strategies often involve preventing releases through robust containment and handling protocols. In the event of a spill, academic research explores methods such as containment using booms, absorption or adsorption techniques using specialized materials, and chemical treatment processes to reduce the environmental impact ipieca.orgmdpi.comresearchgate.netnrt.orgdot.gov. The development of novel materials for wastewater treatment and oil spill cleanup, for instance, highlights research into effective remediation technologies that could be applicable to managing discharges of organic compounds like esters mdpi.com.

Table 6.2.2: General Mitigation Strategies for Chemical Environmental Discharge

| Strategy Type | Description | Relevance to this compound | Source |

| Containment | Using booms, barriers, or secondary containment to prevent spread. | Essential for managing spills to limit environmental dispersion. | ipieca.orgnrt.org |

| Cleanup | Employing sorbent materials, absorption, or chemical treatment. | Methods to remove the substance from contaminated water or soil. | mdpi.comresearchgate.net |

| Source Control | Implementing strict protocols for storage, handling, and transport. | Primary approach to prevent environmental discharge. | researchgate.netdot.gov |

| Remediation | Developing advanced materials for environmental cleanup and pollutant removal. | Research into adsorbents or bioremediation agents could offer future strategies. | mdpi.com |

Compound Name List:

this compound

Isoamyl hexanoate

3-Methylbutyl hexanoate

Hexanoic acid

Isoamyl alcohol

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for isopentyl hexanoate, and how can researchers optimize reaction conditions for high purity?

- Methodological Answer : The synthesis typically involves acid-catalyzed esterification between hexanoic acid and isopentanol. Key parameters include:

- Catalyst selection : Concentrated sulfuric acid or immobilized lipases (for enzymatic esterification) .

- Molar ratios : A 1:1.2 molar ratio of acid to alcohol minimizes unreacted starting materials.

- Temperature control : Reflux at 110–120°C for 4–6 hours ensures completion .

- Purity verification : Post-synthesis purification via fractional distillation or column chromatography, followed by GC-MS analysis to confirm ≥98% purity .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for volatile esters; use polar capillary columns (e.g., DB-WAX) and electron ionization (EI) at 70 eV for fragmentation pattern matching .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) identifies characteristic peaks: δ 0.88–0.92 (methyl groups), δ 4.05–4.10 (ester oxygen-proximal CH₂), and δ 2.28–2.35 (carbonyl-adjacent CH₂) .

- FT-IR Spectroscopy : Confirm ester carbonyl stretch at 1740–1745 cm⁻¹ and C-O-C asymmetric stretch at 1240–1270 cm⁻¹ .

Q. What physicochemical properties of this compound are critical for experimental design in solvent applications?

- Methodological Answer : Key properties include:

- Boiling point : 232–235°C (requires high-temperature setups for distillation) .

- LogP (octanol-water partition coefficient) : ~4.2, indicating high hydrophobicity; relevant for partitioning studies in biphasic systems .

- Vapor pressure : 0.12 mmHg at 25°C, necessitating closed systems to prevent volatilization losses in long-term experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., antimicrobial efficacy)?

- Methodological Answer : Discrepancies often arise from:

- Purity variations : Impurities (e.g., residual acids/alcohols) can skew bioassays. Validate purity via GC-MS and NMR before testing .

- Strain-specific responses : Use standardized microbial strains (e.g., ATCC cultures) and replicate assays ≥3 times .

- Solvent interference : Replace DMSO with non-reactive carriers (e.g., acetone) in negative controls .

Q. What computational modeling approaches are suitable for predicting the environmental fate of this compound?

- Methodological Answer :

- QSAR (Quantitative Structure-Activity Relationship) models : Predict biodegradation half-life using descriptors like molecular weight and LogP .

- Molecular dynamics simulations : Analyze hydrolysis rates in aqueous environments using software like GROMACS, focusing on ester bond stability .

- Ecotoxicity databases : Cross-reference with EPA’s ECOTOX to validate model outputs against experimental LC50 data .

Q. How can reaction kinetics be systematically studied to improve the scalability of this compound synthesis?

- Methodological Answer :

- Pseudo-first-order kinetics : Fix excess isopentanol and monitor hexanoic acid depletion via titration or HPLC .

- Activation energy calculation : Use the Arrhenius equation with rate constants derived at 100°C, 110°C, and 120°C .

- Continuous-flow reactors : Compare batch vs. microreactor systems to assess throughput and catalyst recyclability .

Q. What strategies mitigate spectral interference when analyzing this compound in multicomponent fragrance mixtures?

- Methodological Answer :

- Chromatographic separation : Employ heart-cutting 2D-GC to isolate peaks co-eluting with terpenes or aldehydes .

- Selective ion monitoring (SIM) in GC-MS : Use m/z 85 (characteristic fragment for hexanoate esters) to enhance specificity .

- Derivatization : Convert interfering alcohols to TMS ethers to shift retention times .

Methodological Best Practices

- Data Reprodubility : Document reaction conditions (e.g., humidity, catalyst batch) to address variability .

- Ethical Compliance : Adopt green chemistry principles (e.g., solvent recycling, non-toxic catalysts) .

- Literature Synthesis : Use Google Scholar to prioritize highly cited studies on ester kinetics and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.